molecular formula C15H14FNOS B2530394 2-(benzylthio)-N-(2-fluorophenyl)acetamide CAS No. 599159-23-6

2-(benzylthio)-N-(2-fluorophenyl)acetamide

Cat. No.: B2530394
CAS No.: 599159-23-6
M. Wt: 275.34
InChI Key: CMXLDPZWGJMXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylthio)-N-(2-fluorophenyl)acetamide is an organic compound that features a benzylthio group and a fluorophenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-N-(2-fluorophenyl)acetamide typically involves the reaction of 2-fluoroaniline with benzylthiol in the presence of an acylating agent. A common synthetic route includes:

    Step 1: Nucleophilic substitution reaction where 2-fluoroaniline reacts with benzylthiol in the presence of a base such as sodium hydride.

    Step 2: The intermediate product is then acylated using acetic anhydride or acetyl chloride to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide can be reduced to form amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-N-(2-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)acetamide
  • 2-(Benzylthio)acetamide
  • N-(2-Fluorophenyl)acetamide

Uniqueness

2-(benzylthio)-N-(2-fluorophenyl)acetamide is unique due to the presence of both benzylthio and fluorophenyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

2-benzylsulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNOS/c16-13-8-4-5-9-14(13)17-15(18)11-19-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXLDPZWGJMXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.